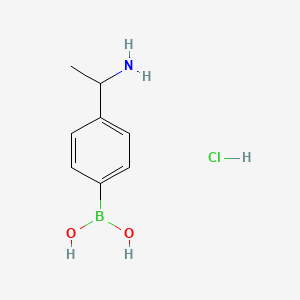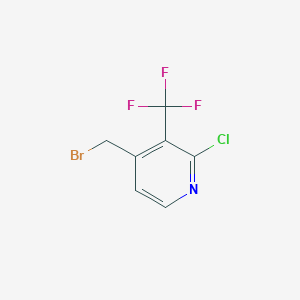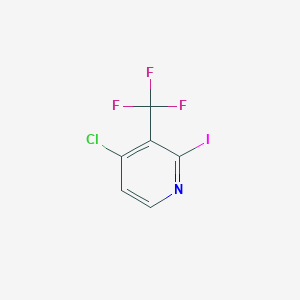
(4-(1-Aminoethyl)phenyl)boronic acid hydrochloride
Descripción general
Descripción
“(4-(1-Aminoethyl)phenyl)boronic acid hydrochloride” is a benzyl boronic acid tag for the subcellular targeting of cargo to the nucleus . It is also used in the preparation of modified reduced graphene composite material used as a sugar sensor to detect the analyte in fruit juice .
Molecular Structure Analysis
The InChI code for “(4-(1-Aminoethyl)phenyl)boronic acid hydrochloride” is1S/C8H12BNO2.ClH/c1-6(10)7-2-4-8(5-3-7)9(11)12;/h2-6,11-12H,10H2,1H3;1H . This indicates that the compound has a molecular weight of 201.46 and its linear formula is C8H13BClNO2 . Physical And Chemical Properties Analysis
“(4-(1-Aminoethyl)phenyl)boronic acid hydrochloride” is a solid at room temperature . It should be stored in a refrigerated environment .Aplicaciones Científicas De Investigación
Here is a comprehensive analysis of the scientific research applications of (4-(1-Aminoethyl)phenyl)boronic acid hydrochloride, focusing on unique applications:
Sugar Sensing in Fruit Juices
This compound can be used to prepare modified reduced graphene composite materials that function as sugar sensors. These sensors can detect analytes in fruit juices, providing a valuable tool for quality control and food safety .
Detection of NADH and H2O2
It can also be used to modify carbon electrodes adsorbed with aminophenol. These modified electrodes are useful for the detection of NADH (Nicotinamide adenine dinucleotide) and H2O2 (Hydrogen peroxide), which are important in various biochemical assays .
Glucose-Sensitive Polymers for Diabetes Treatment
Phenylboronic acid derivatives, including this compound, have been used to create glucose-sensitive polymers. These polymers enable self-regulated insulin release, which is crucial in the treatment of diabetes. They can also function as diagnostic agents .
Wound Healing and Tumor Targeting
The compound has notable uses in wound healing and tumor targeting due to its ability to interact with biological tissues and cells. This interaction is facilitated by modifying the primary amine group or the hydroxyl group to achieve specific biomedical applications .
Catalysis in Organic Synthesis
It serves as a reagent for various catalytic reactions such as Rhodium-catalyzed intramolecular amination, Pd-catalyzed direct arylation, Mizoroki-Heck, and Suzuki-Miyaura coupling reactions catalyzed by palladium nanoparticles .
Sensing Applications
Boronic acids, including (4-(1-Aminoethyl)phenyl)boronic acid hydrochloride, are utilized in sensing applications due to their interactions with diols and strong Lewis bases like fluoride or cyanide anions. These interactions make them suitable for both homogeneous assays and heterogeneous detection .
Safety And Hazards
“(4-(1-Aminoethyl)phenyl)boronic acid hydrochloride” is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It is harmful if swallowed . Precautionary measures include not eating, drinking, or smoking when using this product, washing hands and face thoroughly after handling, and storing in a dry place with the container tightly closed .
Direcciones Futuras
The future directions of “(4-(1-Aminoethyl)phenyl)boronic acid hydrochloride” could involve its use in the preparation of modified reduced graphene composite material used as a sugar sensor to detect the analyte in fruit juice . It could also be used in the development of modified carbon electrodes adsorbed with aminophenol, used for the detection of NADH and H2O2 .
Propiedades
IUPAC Name |
[4-(1-aminoethyl)phenyl]boronic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12BNO2.ClH/c1-6(10)7-2-4-8(5-3-7)9(11)12;/h2-6,11-12H,10H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOKSBPLFNKOJLB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)C(C)N)(O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13BClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.46 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(1-Aminoethyl)phenyl)boronic acid hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















